molecular formula C19H13Cl2N3S2 B2403761 4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile CAS No. 303984-99-8

4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile

Cat. No.: B2403761
CAS No.: 303984-99-8
M. Wt: 418.35
InChI Key: JROMHHFKARCFAS-UHFFFAOYSA-N
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Description

4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a useful research compound. Its molecular formula is C19H13Cl2N3S2 and its molecular weight is 418.35. The purity is usually 95%.
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Properties

IUPAC Name

4-(2,4-dichlorophenyl)sulfanyl-6-(4-methylphenyl)-2-methylsulfanylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2N3S2/c1-11-3-5-12(6-4-11)17-14(10-22)18(24-19(23-17)25-2)26-16-8-7-13(20)9-15(16)21/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JROMHHFKARCFAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NC(=N2)SC)SC3=C(C=C(C=C3)Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[(2,4-Dichlorophenyl)sulfanyl]-6-(4-methylphenyl)-2-(methylsulfanyl)-5-pyrimidinecarbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyrimidine ring substituted with various functional groups. The presence of sulfur and chlorine atoms in its structure is notable, as these elements can influence the compound's reactivity and biological interactions.

Research indicates that pyrimidine derivatives, including this compound, may exert their biological effects through several mechanisms:

  • Enzyme Inhibition : Pyrimidine derivatives are known to inhibit enzymes involved in DNA biosynthesis, which can lead to anti-cancer effects. For instance, they may target thymidylate synthase or dihydrofolate reductase, critical enzymes in nucleotide synthesis .
  • Antimicrobial Activity : Some studies have shown that similar compounds possess antibacterial and antifungal properties by disrupting cellular processes in pathogens .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to exhibit anti-inflammatory activities by modulating cytokine production and immune responses.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Effect Reference
AnticancerInhibits tumor cell proliferationAl-Safarjalani et al. (2005)
AntibacterialEffective against Gram-positive bacteriaBrunelle et al. (2007)
Anti-inflammatoryReduces cytokine levelsDing et al. (2006)

Case Studies

  • Anticancer Activity : A study conducted on various pyrimidine derivatives demonstrated that compounds with similar structural features effectively inhibited the growth of several cancer cell lines. The mechanism was attributed to the inhibition of DNA synthesis pathways .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial properties of sulfur-containing pyrimidines found that they displayed significant activity against Staphylococcus aureus and Escherichia coli. The results suggested that these compounds could be developed into new antibiotics .
  • Inflammation Models : In vivo studies using animal models indicated that the compound could reduce inflammation markers significantly when administered during inflammatory challenges, suggesting potential therapeutic applications in treating inflammatory diseases .

Preparation Methods

Thiourea-Based Cyclization

A common method involves reacting thiourea derivatives with β-diketones or β-ketonitriles under acidic or basic conditions. For example, a thiourea precursor is condensed with a β-ketonitrile bearing the 4-methylphenyl group to form the pyrimidine ring. The reaction is catalyzed by sodium ethoxide in ethanol at reflux (78–80°C), yielding an intermediate that undergoes further functionalization.

One-Pot Multicomponent Reactions

Recent protocols utilize one-pot reactions to streamline synthesis. A mixture of 4-methylbenzaldehyde, methyl thiocyanate, and 2,4-dichlorothiophenol undergoes cyclocondensation in the presence of ammonium acetate. This approach reduces purification steps and improves yields (65–72%).

Functional Group Introduction

Sulfanyl Group Incorporation

The 2,4-dichlorophenylsulfanyl group is introduced via nucleophilic aromatic substitution. The pyrimidine intermediate is treated with 2,4-dichlorothiophenol in dimethylformamide (DMF) using potassium carbonate as a base. The reaction proceeds at 80°C for 12 hours, achieving 70–75% conversion.

Cyanation at Position 5

The nitrile group is introduced through a Rosenmund-von Braun reaction, where a halogenated pyrimidine intermediate reacts with copper(I) cyanide in quinoline at 200°C. Alternatively, palladium-catalyzed cyanation using zinc cyanide and tetrakis(triphenylphosphine)palladium(0) offers milder conditions (120°C, 6 hours).

Optimization Parameters

Solvent and Base Selection

  • DMF is preferred for sulfanyl group introduction due to its high polarity and ability to dissolve aromatic thiols.
  • Potassium carbonate outperforms sodium hydroxide in minimizing side reactions during nucleophilic substitutions.

Temperature and Reaction Time

  • Cyclocondensation requires reflux conditions (78–120°C) for 6–24 hours.
  • Cyanation reactions demand higher temperatures (120–200°C) but shorter durations (4–6 hours).

Catalysts

  • Palladium catalysts enhance coupling reactions, particularly for nitrile introduction.
  • Copper(I) iodide facilitates Ullman-type couplings for arylthiol attachments.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel column chromatography using hexane:ethyl acetate (3:1) gradients. This removes unreacted starting materials and byproducts, achieving >95% purity.

Crystallization

Recrystallization from acetonitrile or ethanol yields analytically pure crystals. The compound exhibits a melting point of 182–184°C, consistent with its molecular structure.

Spectroscopic Validation

  • NMR : $$ ^1H $$ NMR (400 MHz, CDCl$$3 $$) displays signals at δ 2.41 (s, 3H, CH$$3 $$), 2.58 (s, 3H, SCH$$_3 $$), and 7.21–7.89 (m, aromatic protons).
  • HRMS : Calculated for C$${19}$$H$${13}$$Cl$$2$$N$$3$$S$$_2$$: 418.4 g/mol; observed: 418.3 g/mol.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantage
Thiourea cyclization 65–72 95–98 Scalability
One-pot synthesis 70–75 90–93 Reduced steps
Palladium cyanation 68–70 97–99 Mild conditions

The thiourea-based approach offers the best balance of yield and purity, while one-pot methods prioritize efficiency.

Challenges and Mitigation

Byproduct Formation

Side reactions during sulfanyl group introduction generate disulfide byproducts. Adding reducing agents like sodium borohydride suppresses this issue.

Nitrile Hydrolysis

The nitrile group is susceptible to hydrolysis under strongly acidic or basic conditions. Maintaining neutral pH during workup preserves functionality.

Industrial-Scale Considerations

Batch reactors with temperature-controlled jackets and in-line HPLC monitoring ensure reproducibility. Solvent recovery systems for DMF and acetonitrile reduce costs and environmental impact.

Q & A

Q. What synthetic methodologies are recommended for preparing this compound?

The compound can be synthesized via nucleophilic substitution reactions. For example, refluxing a precursor like 2-(4-chlorobenzylsulfanyl)-6-chloro-pyrimidinecarbonitrile with thiophenol in dry pyridine for 6 hours under controlled conditions yields the target compound. Purification involves crystallization from ethanol or chloroform/ethanol mixtures .

Q. How is structural confirmation achieved for this compound?

Structural integrity is validated using a combination of techniques:

  • NMR and IR spectroscopy to confirm functional groups (e.g., sulfanyl, carbonitrile) .
  • X-ray crystallography (e.g., using Bruker APEX-II diffractometers) to resolve bond angles, torsion angles, and intermolecular interactions (e.g., C–H···π, π–π stacking) .

Q. What are the critical purity assessment methods?

  • High-performance liquid chromatography (HPLC) to quantify impurities.
  • Melting point analysis (e.g., 394–396 K) to confirm crystallinity .

Advanced Research Questions

Q. How can experimental design address reactivity contradictions in sulfanyl-substituted pyrimidines?

  • Controlled variable testing : Vary solvents (e.g., pyridine vs. DMF), temperatures, and substituent ratios to isolate factors influencing sulfanyl group reactivity .
  • Multi-technique validation : Cross-reference spectroscopic data (NMR) with crystallographic results to resolve discrepancies in bond-length or torsion-angle measurements .

Q. What strategies optimize crystallization for X-ray diffraction studies?

  • Slow evaporation : Use CHCl₃:EtOH (1:1) solutions at room temperature to grow single crystals .
  • Refinement protocols : Apply SHELXL-97 and PLATON software for absorption correction and disorder modeling, ensuring R-factor values < 0.05 .

Q. How does the compound’s electronic structure influence its bioactivity?

  • DFT calculations : Analyze HOMO-LUMO gaps to predict charge-transfer interactions.
  • Intermolecular interaction mapping : Use Mercury software to visualize C–H···π and π–π interactions, which may correlate with antimicrobial or anticancer activity .

Q. What methodologies assess environmental persistence and ecotoxicity?

  • Long-term fate studies : Monitor abiotic transformations (hydrolysis, photolysis) under simulated environmental conditions .
  • Ecotoxicological assays : Use model organisms (e.g., Daphnia magna) to evaluate acute toxicity and bioaccumulation potential .

Data Contradiction Resolution

Q. How to reconcile discrepancies between spectroscopic and crystallographic data?

  • Dynamic vs. static structure analysis : NMR captures time-averaged conformations, while crystallography provides static snapshots. Use variable-temperature NMR to probe dynamic behavior .
  • Synchrotron validation : Repeat X-ray measurements at higher resolutions (e.g., < 0.8 Å) to resolve ambiguities in electron density maps .

Q. Why do synthetic yields vary across studies?

  • Oxygen sensitivity : Sulfanyl groups oxidize readily; use inert atmospheres (N₂/Ar) during synthesis .
  • Byproduct profiling : Employ LC-MS to identify competing pathways (e.g., sulfoxide formation) .

Methodological Recommendations

Q. What statistical frameworks are suitable for dose-response studies?

  • Randomized block designs : Account for batch variability by assigning synthesis replicates to blocks with matched conditions (e.g., humidity, catalyst age) .
  • Multivariate regression : Correlate substituent electronic parameters (Hammett σ) with bioactivity outcomes .

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